N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034349-18-1
VCID: VC6825086
InChI: InChI=1S/C19H15N9O2/c1-12-22-19(30-26-12)14-8-5-9-27-16(23-24-17(14)27)11-20-18(29)15-10-21-28(25-15)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,29)
SMILES: CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NN(N=C4)C5=CC=CC=C5
Molecular Formula: C19H15N9O2
Molecular Weight: 401.39

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

CAS No.: 2034349-18-1

Cat. No.: VC6825086

Molecular Formula: C19H15N9O2

Molecular Weight: 401.39

* For research use only. Not for human or veterinary use.

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide - 2034349-18-1

Specification

CAS No. 2034349-18-1
Molecular Formula C19H15N9O2
Molecular Weight 401.39
IUPAC Name N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C19H15N9O2/c1-12-22-19(30-26-12)14-8-5-9-27-16(23-24-17(14)27)11-20-18(29)15-10-21-28(25-15)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,29)
Standard InChI Key JZDORVPEPPQWEV-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NN(N=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide, reflects its intricate heterocyclic framework . Its molecular formula, C₁₉H₁₅N₉O₂, corresponds to a molecular weight of 401.4 g/mol . The structure integrates:

  • A 1,2,4-triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 8-position.

  • A 2-phenyl-2H-1,2,3-triazole-4-carboxamide group linked via a methylene bridge to the triazolopyridine system.

Table 1 summarizes key molecular properties:

PropertyValue
CAS Number2034349-18-1
Molecular FormulaC₁₉H₁₅N₉O₂
Molecular Weight401.4 g/mol
IUPAC NameN-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide
SMILESCC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NN(N=C4)C5=CC=CC=C5
InChI KeyJZDORVPEPPQWEV-UHFFFAOYSA-N

Table 1: Molecular properties of the compound .

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous triazolopyridine derivatives are typically characterized via:

  • ¹H/¹³C NMR: To confirm substituent positions and ring junctions.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

  • X-ray Crystallography: To resolve solid-state conformation, though no crystallographic data is currently available.

Synthesis and Synthetic Strategies

Proposed Synthetic Pathways

The synthesis of this compound likely involves multi-step methodologies common to triazole-oxadiazole hybrids:

  • Formation of the Triazolopyridine Core: Cyclocondensation of aminopyridines with nitriles or hydrazines under acidic conditions.

  • Oxadiazole Ring Construction: Reaction of amidoximes with acyl chlorides, followed by cyclodehydration.

  • Methylene Bridging and Carboxamide Coupling: Alkylation of the triazolopyridine nitrogen with a bromomethyl intermediate, followed by carboxamide formation via coupling reactions.

A hypothetical reaction sequence is illustrated below:

  • Step 1: Synthesis of 8-(3-methyl-1,2,4-oxadiazol-5-yl)- triazolo[4,3-a]pyridine.

  • Step 2: Bromination at the 3-position to introduce a methylene bromide group.

  • Step 3: Nucleophilic substitution with 2-phenyl-2H-1,2,3-triazole-4-carboxamide.

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring proper orientation during cyclization steps to avoid isomeric byproducts.

  • Solubility Issues: The hydrophobic nature of the molecule may complicate purification.

  • Functional Group Compatibility: Sensitivity of the oxadiazole ring to hydrolytic conditions.

Compound ClassReported ActivityReference
Triazolopyridine-carboxamidesEGFR kinase inhibition (IC₅₀ = 12 nM)
Oxadiazole-triazole hybridsAntifungal (MIC = 4 µg/mL vs. Candida)
Phenyl-triazole derivativesCOX-2 inhibition (Selectivity Index >100)

Table 2: Biological activities of structural analogs.

Physicochemical and Pharmacokinetic Properties

Calculated Drug-Likeness Parameters

Using tools like SwissADME:

  • Lipinski’s Rule Compliance: Molecular weight (401.4) exceeds 500 Da threshold; may limit oral bioavailability.

  • Topological Polar Surface Area (TPSA): ~120 Ų, suggesting moderate membrane permeability.

  • LogP: Estimated at 2.8, indicating moderate lipophilicity.

Solubility and Stability

  • Aqueous Solubility: Poor solubility in water (<0.1 mg/mL).

  • Chemical Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to oxadiazole and carboxamide groups.

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Develop scalable routes with improved yields and purity.

  • In Vitro Screening: Evaluate cytotoxicity, antimicrobial, and kinase inhibition profiles.

  • SAR Studies: Modify substituents (e.g., methyl group on oxadiazole) to enhance potency.

Advanced Applications

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers to address solubility limitations.

  • Photodynamic Therapy: Explore photosensitizing properties due to extended π-conjugation.

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